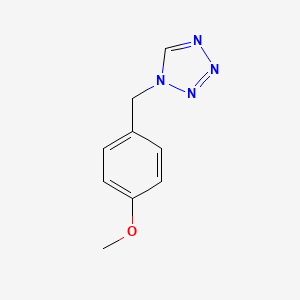
1-(4-Methoxyphenylmethyl)tetrazole
Vue d'ensemble
Description
1-(4-Methoxyphenylmethyl)tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxyphenylmethyl group. Tetrazoles are known for their high nitrogen content and unique structural properties, making them valuable in various fields such as medicinal chemistry, material science, and explosives.
Applications De Recherche Scientifique
1-(4-Methoxyphenylmethyl)tetrazole has a wide range of applications in scientific research:
Safety and Hazards
Tetrazoles can be hazardous as they can decompose and emit toxic nitrogen fumes when heated . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Furthermore, they can undergo reactions with active metals to produce new compounds which can be explosive .
Orientations Futures
Tetrazoles and their derivatives have been attracting attention due to their diverse biological applications, especially in the field of medicinal chemistry . They are currently being actively studied and are in various stages of clinical trials . Future research may focus on developing new synthesis methods and exploring their potential applications in various fields .
Mécanisme D'action
Target of Action
For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . It’s also worth noting that tetrazole derivatives have been synthesized as highly effective inhibitors of K_ir 1.1 potassium channels .
Mode of Action
For example, some tetrazole compounds inhibit the fungal enzyme cytochrome P450 . This inhibition is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .
Biochemical Pathways
For instance, inhibition of the fungal enzyme cytochrome P450 by some tetrazole compounds can affect the biosynthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that tetrazole derivatives may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
Tetrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s known that the reactivity and stability of tetrazole compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenylmethyl)tetrazole can be synthesized through a [3+2] cycloaddition reaction between arylnitriles and sodium azide in the presence of a catalyst such as zirconyl chloride in dimethylformamide (DMF) at 100°C . This method provides excellent yields and is efficient for both electron-donating and electron-withdrawing groups on the arene nucleus.
Industrial Production Methods: Industrial production of tetrazoles often involves the use of microwave-assisted synthesis, heterogeneous catalysts, and eco-friendly solvents to enhance yield and reduce reaction times . These methods are scalable and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenylmethyl)tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazolium salts.
Reduction: Reduction of tetrazoles can yield amines or other reduced forms.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Tetrazolium salts.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the reagents used.
Comparaison Avec Des Composés Similaires
- 1-(2-Methoxyphenylmethyl)tetrazole
- 1-(4-Fluorophenylmethyl)tetrazole
- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
Uniqueness: 1-(4-Methoxyphenylmethyl)tetrazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in medicinal chemistry as a bioisostere for carboxylic acids, providing enhanced stability and bioavailability in drug molecules .
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-4-2-8(3-5-9)6-13-7-10-11-12-13/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQFWLXWRQLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160698-31-7 | |
| Record name | 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)
![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)

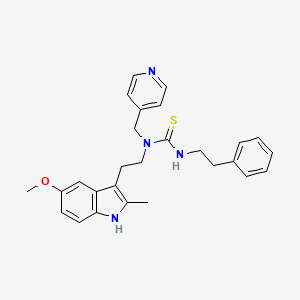
![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide](/img/structure/B3006455.png)
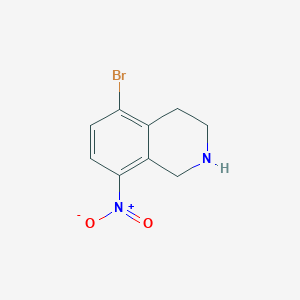
![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)
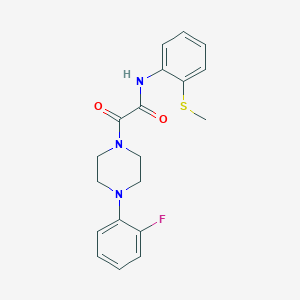
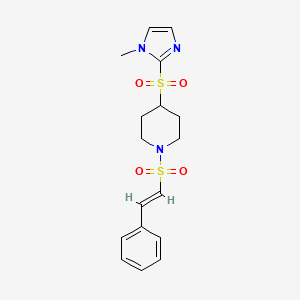
![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)
